Comprehensive Technical Profiling of 4-(Phenylsulfanyl)isoquinoline: Physicochemical Properties, Synthesis, and Applications
Comprehensive Technical Profiling of 4-(Phenylsulfanyl)isoquinoline: Physicochemical Properties, Synthesis, and Applications
Executive Summary
The rational design of small-molecule therapeutics and advanced organic materials frequently relies on privileged scaffolds. 4-(Phenylsulfanyl)isoquinoline (also known as 4-(phenylthio)isoquinoline) represents a highly versatile structural motif, fusing the pharmacologically ubiquitous isoquinoline core with a lipophilic phenylsulfanyl moiety at the C4 position. The incorporation of the thioether linkage introduces a unique conformational flexibility—characterized by a specific C–S–C bond angle (~100–105°)—that allows the phenyl ring to dynamically occupy adjacent hydrophobic pockets while the isoquinoline nitrogen remains available for critical hydrogen bonding (e.g., in the hinge region of kinases).
This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and analytical characterization of 4-(phenylsulfanyl)isoquinoline, designed for researchers in medicinal chemistry and synthetic methodology.
Physicochemical Architecture
Understanding the physical and chemical parameters of 4-(phenylsulfanyl)isoquinoline is critical for downstream applications, including assay development, formulation, and storage. The thioether bridge significantly increases the overall lipophilicity (LogP) of the molecule compared to the parent isoquinoline, while mildly attenuating the basicity (pKa) of the isoquinoline nitrogen via inductive electron withdrawal.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 4-(Phenylsulfanyl)isoquinoline |
| Synonyms | 4-(Phenylthio)isoquinoline |
| CAS Number | 106510-95-6[1] |
| Molecular Formula | C₁₅H₁₁NS |
| Molecular Weight | 237.33 g/mol [1] |
| InChI Key | ASKMIGSIGYTPAT-UHFFFAOYSA-N |
| Typical Purity | ≥ 98% |
| Storage Temperature | 2–8 °C (Refrigerated) |
Causality in Handling: The requirement for refrigerated storage (2–8 °C) is driven by the susceptibility of the thioether sulfur to undergo slow atmospheric oxidation into sulfoxides or sulfones over time, particularly under ambient light and elevated temperatures. Refrigeration and storage under an inert atmosphere (e.g., argon) ensure long-term structural integrity.
Mechanistic Synthesis: The Halogen-Bond Paradigm
Historically, the synthesis of heteroaryl thioethers required harsh Ullmann-type or Buchwald-Hartwig cross-coupling conditions, relying on expensive palladium or copper catalysts, specialized ligands, and high thermal energy.
Recent advancements have revolutionized this approach. A state-of-the-art, transition-metal-free protocol utilizes a Visible-Light-Driven Halogen-Bond-Assisted C–S Cross-Coupling reaction, operating efficiently at room temperature[2].
The Mechanistic Rationale
In this system, the thiolate anion (generated in situ from thiophenol and a strong base) acts as a Halogen Bond (XB) acceptor , while 4-iodoisoquinoline serves as the XB donor [2].
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Pre-assembly: The non-covalent halogen bonding between the iodine atom and the electron-rich thiolate sulfur creates a pre-assembled ground-state complex.
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LUMO Lowering: This interaction significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the complex.
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Photoexcitation: The lowered energy gap allows the complex to absorb visible light (via a standard blue LED), bypassing the need for an external ruthenium or iridium photocatalyst[2].
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Single Electron Transfer (SET): Photoexcitation triggers a SET from the thiolate to the iodoisoquinoline, generating radical intermediates that rapidly recombine to form the C–S bond, extruding an iodide anion[2].
Figure 1: Halogen-bond-assisted photochemical mechanism for C-S cross-coupling.
Validated Experimental Protocol
The following self-validating workflow details the one-pot synthesis of 4-(phenylsulfanyl)isoquinoline from 4-iodoisoquinoline and thiophenol, adapted from the verified methodology by Nandy et al.[2].
Step-by-Step Methodology
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Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoisoquinoline (1.0 equivalent) and thiophenol (1.2 equivalents).
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Base Addition (Thiolate Generation): Dissolve the mixture in anhydrous Dimethyl Sulfoxide (DMSO). Add Potassium tert-butoxide (KOtBu, 1.5 equivalents) slowly. Causality: KOtBu is a sterically hindered, strong non-nucleophilic base that quantitatively deprotonates thiophenol to generate the requisite thiolate XB-acceptor without engaging in competing nucleophilic aromatic substitution (SNAr)[2].
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Photochemical Activation: Seal the tube under an argon atmosphere. Irradiate the stirring mixture using a 34 W Blue LED light source at room temperature for 12–16 hours.
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Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active 4-iodoisoquinoline spot and the emergence of a new, highly lipophilic spot indicates complete conversion.
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Quenching and Extraction: Quench the reaction by diluting it with distilled water (to solubilize DMSO and inorganic salts). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to isolate pure 4-(phenylsulfanyl)isoquinoline.
Figure 2: Step-by-step workflow for the transition-metal-free synthesis of the thioether.
Structural Characterization & Spectral Signatures
To verify the successful synthesis and purity of 4-(phenylsulfanyl)isoquinoline, researchers should reference the following expected analytical signatures:
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¹H NMR Spectroscopy (CDCl₃): The most diagnostic proton is the C1 proton of the isoquinoline ring. Due to the combined deshielding effects of the adjacent nitrogen atom and the aromatic ring current, this proton typically appears as a sharp singlet far downfield (δ > 9.0 ppm). The phenyl protons from the thioether moiety will present as a complex multiplet in the standard aromatic region (δ 7.2–7.5 ppm).
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry will yield a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 238.0 [1], confirming the molecular weight of 237.33 g/mol .
Implications in Drug Development
In medicinal chemistry, the strategic placement of a phenylsulfanyl group at the 4-position of an isoquinoline core serves multiple functional purposes:
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Bioisosterism: The sulfur atom acts as a bioisostere for ether oxygens or methylene bridges. Due to sulfur's larger atomic radius and higher polarizability, it often engages in stronger dispersion interactions with hydrophobic protein pockets.
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Metabolic Stability: Thioethers can act as metabolic soft spots (undergoing oxidation by CYPs to sulfoxides/sulfones). This property can be intentionally leveraged to design prodrugs or to fine-tune the pharmacokinetic half-life of a lead compound.
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Kinase Inhibition: The isoquinoline nitrogen is a classic hydrogen-bond acceptor for the kinase hinge region. The 4-phenylsulfanyl vector projects orthogonally into the DFG-out or allosteric hydrophobic pockets, making this scaffold highly relevant in the design of Type II kinase inhibitors.
References
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Sigma-Aldrich | 4-(Phenylsulfanyl)isoquinoline Product Page (CAS: 106510-95-6) |
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The Journal of Organic Chemistry (ACS Publications) | Nandy, A., Kazi, I., Guha, S., & Sekar, G. (2021). Visible-Light-Driven Halogen-Bond-Assisted Direct Synthesis of Heteroaryl Thioethers Using Transition-Metal-Free One-Pot C–I Bond Formation/C–S Cross-Coupling Reaction. |
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MilliporeSigma | 4-(Phenylsulfanyl)isoquinoline Properties & Documentation |
